CBP/p300-IN-17

Epigenetics Histone acetyltransferase CBP/p300 domain pharmacology

CBP/p300-IN-17 (synonym: compound 7; CAS: 2259640-87-2) is a small-molecule inhibitor of the EP300 and CBP histone acetyltransferase (HAT) catalytic domain, reported in the discovery of a novel 1,4-oxazepane scaffold-hopping series that culminated in the clinical candidate DS17701585. Unlike bromodomain-targeting agents such as I-CBP112 or CCS1477, CBP/p300-IN-17 binds the acetyltransferase active site, as confirmed by a 2.0 Å co-crystal structure with the EP300 HAT domain (PDB: 7VHZ).

Molecular Formula C25H28N4O3
Molecular Weight 432.5 g/mol
Cat. No. B12405795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCBP/p300-IN-17
Molecular FormulaC25H28N4O3
Molecular Weight432.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2(CCCC2)C(=O)N3CCCC3C(=O)NC4=CC=CC5=C4C=NN5
InChIInChI=1S/C25H28N4O3/c1-32-18-11-9-17(10-12-18)25(13-2-3-14-25)24(31)29-15-5-8-22(29)23(30)27-20-6-4-7-21-19(20)16-26-28-21/h4,6-7,9-12,16,22H,2-3,5,8,13-15H2,1H3,(H,26,28)(H,27,30)/t22-/m1/s1
InChIKeyKRGAGJKQQRBFEC-JOCHJYFZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CBP/p300-IN-17 (Compound 7): A Structurally Characterized EP300/CBP Histone Acetyltransferase Domain Inhibitor for Targeted Epigenetic Research Procurement


CBP/p300-IN-17 (synonym: compound 7; CAS: 2259640-87-2) is a small-molecule inhibitor of the EP300 and CBP histone acetyltransferase (HAT) catalytic domain, reported in the discovery of a novel 1,4-oxazepane scaffold-hopping series that culminated in the clinical candidate DS17701585 [1]. Unlike bromodomain-targeting agents such as I-CBP112 or CCS1477, CBP/p300-IN-17 binds the acetyltransferase active site, as confirmed by a 2.0 Å co-crystal structure with the EP300 HAT domain (PDB: 7VHZ) [2]. The compound exhibits an IC50 of 0.18 µM against isolated HAT EP300 and 0.69 µM against cellular H3K27 acetylation in LK2 lung squamous carcinoma cells .

Why CBP/p300-Targeting Compounds Are Not Interchangeable: Domain-Specific Pharmacology and Divergent Potency Profiles Demand Evidence-Based Selection of CBP/p300-IN-17


CBP/p300 inhibitors fall into two mechanistically distinct classes: bromodomain (BRD) binders that disrupt protein-protein interactions at acetyl-lysine recognition pockets, and HAT catalytic domain inhibitors that directly block acetyltransferase activity [1]. Substituting CBP/p300-IN-17 (a HAT inhibitor) with a bromodomain agent such as I-CBP112 or CCS1477 yields fundamentally different downstream pharmacology, as these domains engage distinct substrates and exert non-overlapping effects on gene regulation in tumor models [2]. Even among HAT inhibitors, potency spans over 20-fold from A-485 (p300 IC50 = 9.8 nM) to CBP/p300-IN-17 (p300 IC50 = 180 nM), and selectivity against off-target acetyltransferases (PCAF, MYST3/4, TIP60) varies substantially across chemical series [3]. Procurement of a compound without verifying the exact domain target, potency, and selectivity context therefore risks experimental misinterpretation.

Product-Specific Quantitative Differentiation Evidence for CBP/p300-IN-17: Head-to-Head and Cross-Study Comparisons Against Key p300/CBP Inhibitors


HAT Catalytic Domain Inhibition vs. Bromodomain Binding: Mechanistic Differentiation of CBP/p300-IN-17 from I-CBP112 and CCS1477

CBP/p300-IN-17 inhibits the histone acetyltransferase (HAT) catalytic domain of EP300, directly blocking acetyl-CoA-dependent acetylation, whereas I-CBP112 and Inobrodib (CCS1477) bind the bromodomain (BRD) and disrupt acetyl-lysine-mediated protein interactions without inhibiting enzymatic activity [1][2]. This mechanistic distinction is experimentally confirmed by a 2.0 Å co-crystal structure of CBP/p300-IN-17 bound to the EP300 HAT active site (PDB: 7VHZ), which shows the (2R)-pyrrolidine-2-carboxamide scaffold occupying the acetyl-CoA substrate pocket [3]. In contrast, I-CBP112 binds the CBP bromodomain with a Kd of 151 nM and p300 bromodomain with a Kd of 167 nM, leaving HAT activity intact . Inobrodib (CCS1477) binds p300 and CBP bromodomains with Kd values of 1.3 nM and 1.7 nM respectively, with 170/130-fold selectivity over BRD4 bromodomain (Kd = 222 nM) [4].

Epigenetics Histone acetyltransferase CBP/p300 domain pharmacology

Cellular Target Engagement: LK2 H3K27 Acetylation Inhibition by CBP/p300-IN-17 vs. DS17701585 and A-485

CBP/p300-IN-17 demonstrates cell-permeable target engagement, reducing H3K27 acetylation (H3K27Ac) in LK2 human lung squamous cell carcinoma cells with an IC50 of 0.69 µM . This cellular activity is approximately 2.1-fold weaker than the lead compound from the same series, DS17701585 (compound 11), which exhibits an H3K27 IC50 of 0.45 µM in the same LK2 cellular assay . For comparison, A-485 reduces H3K27Ac in PC-3 prostate cancer cells with an EC50 of 73 nM, a different cell line precluding direct comparison [1]. The H3K27Ac IC50 in LK2 cells establishes CBP/p300-IN-17 as a validated cell-active chemical probe with a defined cellular potency benchmark within its series.

Cellular pharmacodynamics H3K27 acetylation Lung squamous cell carcinoma

Potency Differential Within the 1,4-Oxazepane Scaffold-Hopping Series: CBP/p300-IN-17 (Compound 7) vs. DS17701585 (Compound 11) in EP300 HAT Enzymatic Assay

In the EP300 HAT enzymatic assay, CBP/p300-IN-17 (compound 7) exhibits an IC50 of 0.18 µM, whereas the fully optimized compound from the same publication, DS17701585 (compound 11), achieves an IC50 of 0.040 µM against EP300 HAT [1]. This represents a 4.5-fold improvement in enzymatic potency through scaffold optimization. Additionally, DS17701585 achieves an IC50 of 0.15 µM against CBP HAT, whereas CBP/p300-IN-17's CBP HAT IC50 has not been discretely reported . The structural basis for this potency improvement is traceable through the crystal structures of both compounds bound to the EP300 HAT domain (PDB: 7VHZ for compound 7; PDB: 7VI0 for compound 11), allowing rational structure-guided procurement decisions [2].

Structure-activity relationship EP300 HAT enzymatic assay Scaffold optimization

Selectivity Profile of the 1,4-Oxazepane Series Against Off-Target Acetyltransferases: Class-Level Inference for CBP/p300-IN-17 Selection

The selectivity profile for the 1,4-oxazepane series has been established for the lead compound DS17701585 (compound 11), which demonstrates IC50 values of >50 µM against TIP60, MYST2, MYST4, PCAF, and GCN5, yielding a selectivity window of >333-fold over EP300 (IC50 = 0.15 µM) and >1250-fold over CBP (IC50 = 0.040 µM) . For comparison, A-485 also shows no inhibition of PCAF, MYST3, MYST4, TIP60, HAT1, and GCN5L2 at 10 µM, representing >1000-fold selectivity over its p300 IC50 of 9.8 nM [1]. While discrete selectivity panel data for CBP/p300-IN-17 (compound 7) itself have not been publicly disclosed, its structural homology to DS17701585 within the same 1,4-oxazepane scaffold series supports a class-level inference of similar selectivity, making it a candidate for experiments where a less potent but putatively selective HAT-domain probe within this chemotype is desired [2].

HAT selectivity Off-target profiling Acetyltransferase panel

Publicly Available High-Resolution Structural Data: CBP/p300-IN-17 (PDB 7VHZ) vs. C646 and I-CBP112 Crystal Structures

CBP/p300-IN-17 (compound 7) has a publicly deposited, high-resolution (2.0 Å) co-crystal structure with the EP300 HAT domain (PDB: 7VHZ), enabling atomic-level analysis of ligand-protein interactions including key hydrogen bonds, hydrophobic contacts, and zinc ion coordination within the catalytic pocket [1]. This structural resolution is comparable to the A-485 co-crystal structure with p300 HAT domain at 1.95 Å (Nature 2017) and the C646 co-crystal with p300 HAT [2]. However, the CBP/p300-IN-17 structure uniquely captures the 1,4-oxazepane scaffold series binding mode, which is structurally distinct from the spiro-hydantoin series (A-485) and the pyrazolone series (C646), providing a differentiated structural template for rational design [3]. Bromodomain-targeting agents such as I-CBP112 and CCS1477, while structurally characterized, bind an entirely different protein domain (BRD) and are not directly comparable at the structural level.

Structural biology X-ray crystallography Structure-based drug design

Chemical Series Context: CBP/p300-IN-17 as an SAR-Validated Intermediate vs. Standalone Screening Hits

CBP/p300-IN-17 (compound 7) is documented as a defined intermediate within a published structure-activity relationship (SAR) series that progressed from high-throughput screening hit 1 to the optimized clinical candidate DS17701585 (compound 11) through scaffold hopping of a 1,4-oxazepane ring system [1]. This SAR lineage provides quantitative context: compound 7 emerged from systematic optimization and its potency (EP300 HAT IC50 = 0.18 µM) and cellular activity (LK2 H3K27 IC50 = 0.69 µM) are benchmarked against both earlier (compounds 1-6) and later (compounds 8-11) series members within the same publication [1]. In contrast, standalone screening hits or singleton tool compounds such as C646 (p300 Ki = 400 nM) lack this documented SAR progression, making it more challenging to contextualize structure-activity trends [2]. The availability of CBP/p300-IN-17 alongside DS17701585 and CBP/p300-IN-18 (compound 8; EP300 IC50 = 0.056 µM) within the same series enables procurement of matched compound sets for systematic SAR validation .

Medicinal chemistry SAR series Hit-to-lead optimization

Optimal Application Scenarios for CBP/p300-IN-17 Based on Verified Quantitative Differentiation Evidence


Structure-Based Drug Design and Computational Modeling Using the 2.0 Å EP300 HAT Co-Crystal Structure

CBP/p300-IN-17 is uniquely suited for structure-based drug design (SBDD) campaigns targeting the EP300/CBP HAT catalytic domain, as it provides a publicly available 2.0 Å co-crystal structure (PDB 7VHZ) that captures the 1,4-oxazepane scaffold binding mode within the acetyl-CoA pocket [1]. This structure enables molecular docking, free energy perturbation (FEP) calculations, and scaffold morphing strategies that are not feasible with bromodomain-targeting agents. Researchers can use this structural template to design novel inhibitors that exploit key interactions observed in the compound 7 binding pose, including the (2R)-pyrrolidine-2-carboxamide orientation and the 4-methoxyphenyl cyclopentyl group positioning [1]. The structure also facilitates virtual screening campaigns to identify structurally distinct HAT inhibitors.

Matched-Pair SAR Studies Within the 1,4-Oxazepane Scaffold Series for EP300/CBP HAT Inhibition

CBP/p300-IN-17 (compound 7) serves as an essential reference compound within the published SAR series from hit 1 to DS17701585 (compound 11) [2]. With an EP300 HAT IC50 of 0.18 µM, it provides an intermediate potency benchmark that can be used alongside CBP/p300-IN-18 (compound 8, EP300 IC50 = 0.056 µM) and DS17701585 (compound 11, EP300 IC50 = 0.040 µM) to systematically evaluate the impact of structural modifications on potency and cellular activity . This matched-pair procurement strategy is particularly valuable for academic labs validating computational predictions, medicinal chemistry groups benchmarking new synthetic analogs, and screening facilities requiring positive control compounds with defined SAR provenance.

Cell-Based Epigenetic Studies Requiring HAT-Specific (Non-Bromodomain) Chemical Probes in LK2 Lung Cancer Models

For researchers investigating the role of CBP/p300 acetyltransferase activity in lung squamous cell carcinoma biology, CBP/p300-IN-17 offers a cell-permeable HAT inhibitor validated in LK2 cells with a defined H3K27 acetylation IC50 of 0.69 µM [1]. Unlike bromodomain inhibitors (I-CBP112, CCS1477) that disrupt protein-protein interactions without blocking enzymatic activity, CBP/p300-IN-17 directly inhibits acetyl-CoA-dependent histone acetylation, enabling dissection of catalytic vs. scaffolding functions of p300/CBP in gene regulation [2]. The LK2 cellular activity provides a dose-response benchmark for designing experiments that distinguish HAT-dependent phenotypes from bromodomain-dependent effects, which is critical given the emerging evidence that HAT and BRD domain inhibitors elicit distinct transcriptional responses in tumor models.

Chemical Tool Compound Procurement for CBP/p300 HAT Assay Development and High-Throughput Screening Validation

CBP/p300-IN-17 is well-suited as a reference inhibitor for developing and validating EP300/CBP HAT enzymatic assays, including radiometric [3H]Ac-CoA incorporation assays, TR-FRET-based HAT activity assays, and cellular H3K27 acetylation ELISA/AlphaLISA formats [1]. Its defined IC50 of 0.18 µM in the EP300 HAT enzymatic assay provides a quantitative benchmark for assay quality control (Z'-factor determination, inter-plate variability assessment, and batch-to-batch consistency monitoring). Additionally, the compound's structural relationship to DS17701585 enables orthogonal validation of screening hits using compounds from the same chemical series but with different potency ranks (0.18 µM vs. 0.040 µM), reducing the risk of scaffold-specific artifacts in hit confirmation workflows [2].

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